Methanetriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanetriol can be synthesized through several methods:
Sodium Ethoxide and Chloroform Reaction: This involves the reaction of sodium ethoxide, formed in-situ from sodium and absolute ethanol, with chloroform.
Alcohol and Chloroform Reaction: Another method involves the reaction of absolute alcohol and chloroform in the presence of sodium.
Industrial Production Methods: Industrial production of orthoformic acid esters, such as triethyl orthoformate, involves the reaction of hydrogen cyanide with ethanol .
Chemical Reactions Analysis
Types of Reactions: Methanetriol and its esters undergo various chemical reactions, including:
Substitution Reactions: Orthoformates can participate in nucleophilic substitution reactions, such as the Pinner reaction, where nitriles react with alcohols under acid catalysis.
Common Reagents and Conditions:
Acidic Conditions: Hydrolysis of orthoformates to alcohol and formic acid esters.
Sodium Ethoxide: Used in the synthesis of orthoformic acid esters from chloroform.
Major Products:
Scientific Research Applications
Methanetriol and its esters have several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, the stability and reactivity of orthoformates make them useful in various organic synthesis processes.
Mechanism of Action
The mechanism of action of orthoformic acid involves its decomposition into formic acid and water. The molecular targets and pathways are primarily related to its reactivity with nucleophiles and its ability to act as a dehydrating agent .
Comparison with Similar Compounds
Orthoacetic Acid (CH₃C(OH)₃): Similar structure with three hydroxyl groups attached to a central carbon atom.
Orthocarbonic Acid (C(OH)₄): Contains four hydroxyl groups attached to a central carbon atom.
Uniqueness: Its esters, such as triethyl orthoformate, are well-known and commercially available, used in various chemical reactions and industrial applications .
Properties
CAS No. |
463-78-5 |
---|---|
Molecular Formula |
CH4O3 |
Molecular Weight |
64.041 g/mol |
IUPAC Name |
methanetriol |
InChI |
InChI=1S/CH4O3/c2-1(3)4/h1-4H |
InChI Key |
RLAHWVDQYNDAGG-UHFFFAOYSA-N |
SMILES |
C(O)(O)O |
Canonical SMILES |
C(O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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